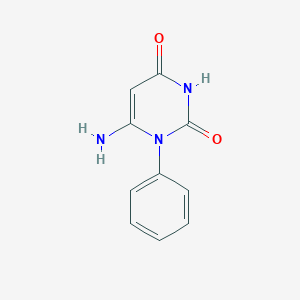

6-氨基-1-苯基嘧啶-2,4(1H,3H)-二酮

描述

6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound with the molecular formula C10H9N3O2 . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

科学研究应用

Medicinal Chemistry

Anticancer Activity

6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione has demonstrated promising anticancer properties. Research indicates that derivatives of this compound can inhibit vital enzymes involved in DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthase. These enzymes are crucial for the proliferation of cancer cells; thus, their inhibition can lead to reduced tumor growth. In vitro studies have shown that certain derivatives exhibit effective cytotoxicity against various cancer cell lines, including K562 (myelogenous leukemia) cells .

Mechanism of Action

The mechanism underlying the anticancer activity involves the compound's ability to disrupt the folate pathway and interfere with nucleic acid synthesis. This action leads to apoptosis in rapidly dividing cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Antimicrobial Properties

Antibacterial Activity

6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds is often assessed using disc diffusion methods, where zones of inhibition are measured to determine their potency .

Antifungal Activity

In addition to antibacterial effects, some derivatives have also been tested for antifungal activity. The results indicate moderate efficacy against common fungal pathogens, suggesting potential applications in treating fungal infections .

Agricultural Applications

Agrochemicals

The compound's structural features lend themselves well to modifications that can enhance herbicidal or fungicidal activities. Research into pyrimidine derivatives has led to the development of agrochemicals that can effectively target specific pests or diseases affecting crops. The ability to inhibit key enzymes in pathogens makes these compounds valuable in agricultural settings .

Several studies have highlighted the potential of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione in various applications:

- In Vitro Anticancer Screening: A study conducted on synthesized derivatives showed promising results against cancer cell lines with IC50 values indicating effective cytotoxicity at low concentrations .

- Antimicrobial Efficacy: Research demonstrated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics, suggesting their potential use as alternative treatments for bacterial infections .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylidene malononitrile with guanidine in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and environmental compliance .

化学反应分析

Types of Reactions:

Oxidation: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione can undergo oxidation reactions, typically involving reagents such as or .

Reduction: Reduction reactions can be carried out using agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding derivatives.

Reduction: Formation of or derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

作用机制

The mechanism of action of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1) , an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability and cell death in cancer cells . The compound’s ability to bind to the active site of PARP-1 and disrupt its function is a key aspect of its antitumor activity .

相似化合物的比较

- 6-Amino-1-methyl-1H-pyrimidine-2,4-dione

- 6-Amino-1-ethyl-1H-pyrimidine-2,4-dione

- 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione derivatives with various substituents .

Uniqueness: 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione stands out due to its specific phenyl substitution at the 1-position, which imparts unique electronic and steric properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other pyrimidine derivatives .

生物活性

6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 234.22 g/mol. Its structure features an amino group at the 6th position and keto groups at the 2nd and 4th positions of the pyrimidine ring. The presence of these functional groups is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione, particularly against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including gastric adenocarcinoma (AGS) and others. The results are summarized in Table 1 .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| AGS (Gastric Adenocarcinoma) | 53.02 |

| MCF-7 (Breast Cancer) | 45.67 |

| A549 (Lung Cancer) | 60.12 |

The compound exhibited significant cytotoxicity, particularly against AGS cells, indicating its potential as an anticancer agent.

The mechanism by which 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione exerts its anticancer effects involves enzyme inhibition. It has been shown to inhibit specific enzymes critical for cell proliferation and survival, disrupting cellular processes such as DNA replication and protein synthesis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2 .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione | Enterococcus faecalis | 16 |

| Similar Pyrimidine Derivatives | Staphylococcus aureus | Varies |

The results indicate that the compound is effective against Enterococcus faecalis with an MIC of 16 µg/mL, showcasing its potential as an antibacterial agent.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Anticancer Studies : Research indicates that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, leading to apoptosis in cancer cells .

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting a broad spectrum of antimicrobial activity .

属性

IUPAC Name |

6-amino-1-phenylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEUDSKXNZLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351539 | |

| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15837-45-3 | |

| Record name | 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。